molecular formula C5H3ClINO B590230 5-Chloro-2-hydroxy-4-iodopyridine CAS No. 1125410-07-2

5-Chloro-2-hydroxy-4-iodopyridine

Cat. No.: B590230
CAS No.: 1125410-07-2
M. Wt: 255.439
InChI Key: XGUZXMHAZKSDMD-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-4-iodopyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of chlorine and iodine atoms at the 5th and 4th positions, respectively, and a hydroxyl group at the 2nd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxy-4-iodopyridine typically involves halogenation reactions. One common method is the iodination of 5-chloro-2-hydroxypyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction can be represented as follows:

5-Chloro-2-hydroxypyridine+I2+Oxidizing AgentThis compound\text{5-Chloro-2-hydroxypyridine} + \text{I}_2 + \text{Oxidizing Agent} \rightarrow \text{this compound} 5-Chloro-2-hydroxypyridine+I2​+Oxidizing Agent→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-4-iodopyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an organic solvent.

    Coupling Reactions: Palladium catalysts with boronic acids or organostannanes under inert atmosphere.

Major Products

    Substitution Products: Depending on the substituent introduced, various derivatives of this compound can be obtained.

    Oxidation Products: 5-Chloro-2-oxo-4-iodopyridine.

    Reduction Products: this compound derivatives with reduced functional groups.

Scientific Research Applications

5-Chloro-2-hydroxy-4-iodopyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-4-iodopyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity through halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-iodopyridine
  • 5-Chloro-2-hydroxy-3-iodopyridine
  • 4-Iodo-2-hydroxypyridine

Uniqueness

5-Chloro-2-hydroxy-4-iodopyridine is unique due to the specific positioning of the chlorine, iodine, and hydroxyl groups on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both chlorine and iodine atoms allows for versatile functionalization and derivatization, making it a valuable intermediate in organic synthesis.

Biological Activity

5-Chloro-2-hydroxy-4-iodopyridine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, applications in drug development, and relevant case studies.

This compound is characterized by the presence of chlorine and iodine substituents on the pyridine ring, along with a hydroxyl group. These functional groups contribute to its reactivity and biological activity. The compound can be synthesized through halogenation reactions, typically involving the iodination of 5-chloro-2-hydroxypyridine using iodine in an organic solvent like acetonitrile or dichloromethane under reflux conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. In medicinal chemistry, it acts as a scaffold for developing inhibitors targeting various proteins involved in disease processes, particularly in oncology. The halogen atoms enhance binding affinity through halogen bonding interactions, which can improve selectivity and potency against target proteins .

Medicinal Chemistry

The compound serves as a versatile building block in the synthesis of pharmaceutical agents. It has been utilized in the development of inhibitors for oncogenic drivers such as B-cell lymphoma 6 (BCL6), which is implicated in diffuse large B-cell lymphoma (DLBCL). Research has shown that derivatives of this compound can effectively degrade BCL6, demonstrating promising antiproliferative activity in cellular models .

Biological Studies

This compound is also employed as a probe in biochemical assays to study enzyme interactions and receptor binding. Its unique structure allows researchers to explore various biological pathways and mechanisms, contributing to a better understanding of disease mechanisms and potential therapeutic targets .

Case Studies

Case Study 1: BCL6 Inhibition

In a study investigating BCL6 inhibitors, modifications to the this compound scaffold led to the discovery of compounds that significantly reduced BCL6 levels in lymphoma xenograft models. One notable derivative exhibited an IC50 value of 4.8 nM, highlighting the compound's potential as an effective therapeutic agent .

Case Study 2: Structure-Activity Relationships (SAR)

A detailed SAR analysis revealed that substituents on the pyridine ring could drastically affect biological activity. For instance, replacing certain groups with chlorine or iodine improved permeability and potency, while other modifications led to decreased activity. This underscores the importance of structural optimization in drug design .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
This compoundChlorine and iodine on pyridine ringInhibitor of BCL6; probe for enzyme studies
2-Chloro-4-iodopyridineChlorine and iodine without hydroxyl groupModerate biological activity
5-Chloro-2-hydroxy-3-iodopyridineSimilar structure with different hydroxyl positionVaries based on substitution

Properties

IUPAC Name

5-chloro-4-iodo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClINO/c6-3-2-8-5(9)1-4(3)7/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUZXMHAZKSDMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670590
Record name 5-Chloro-4-iodopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125410-07-2
Record name 5-Chloro-4-iodopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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